α2C Adrenergic Receptor Antagonist Affinity: A Key Differentiator from Non-Methylated Analogs
Derivatives of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine have been optimized to achieve sub-nanomolar affinity for the α2C adrenergic receptor, a profile that is unattainable with the primary amine analog (2-aminomethyl-1,4-benzodioxane, CAS 4442-59-5) due to its lack of the necessary N-substitution for potent binding [1][2]. Specifically, the optimized derivative (S)-N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide exhibits a Ki of 0.9 nM for the human recombinant α2C receptor [1]. In contrast, the primary amine scaffold (CAS 4442-59-5) is not reported to possess significant affinity for this target and is instead associated with convulsant activity .
| Evidence Dimension | Binding affinity (Ki) for human α2C adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 0.9 nM (for an optimized derivative incorporating the 2242-31-1 scaffold) |
| Comparator Or Baseline | 2-Aminomethyl-1,4-benzodioxane (CAS 4442-59-5): No significant α2C affinity reported |
| Quantified Difference | Sub-nanomolar affinity vs. negligible affinity |
| Conditions | Radioligand binding assay using human recombinant α2C receptor expressed in CHO cells |
Why This Matters
This demonstrates the essential role of the N-methyl scaffold in achieving potent, selective α2C antagonism, a mechanism implicated in CNS disorders, thereby justifying the selection of 2242-31-1 over its primary amine counterpart for neuropharmacology projects.
- [1] BindingDB. BDBM50263774: (S)-N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide. View Source
- [2] Patel, S. D., et al. Identification and SAR around N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, a selective α2C adrenergic receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 2008, 18, 5689-5693. View Source
